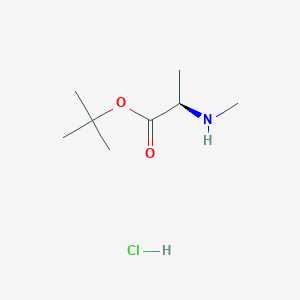

(R)-tert-Butyl 2-(methylamino)propanoate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(R)-tert-Butyl 2-(methylamino)propanoate hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C8H17NO2 and its molecular weight is 159.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis of Enantiomerically Pure Compounds : The compound has been utilized in the synthesis of enantiomerically pure tert-butyl(methyl)phenylsilanes, demonstrating its role in producing stereochemically complex molecules (Jankowski et al., 1999).

- Role in Enantioselective Synthesis : It plays a significant role in the enantioselective synthesis of neuroexcitant analogues, showcasing its importance in producing stereochemically specific bioactive molecules (Pajouhesh et al., 2000).

- Crystal Structure and Conformation : Studies on its derivatives, such as L-cysteine derivatives, have provided insights into the molecular conformation and crystal structure, contributing to our understanding of molecular interactions and stability (Kozioł et al., 2001).

Applications in Organic Chemistry

- Alkylation and Stereoselectivity : Research has explored its use in the enantioselective alkylation of amino acids, highlighting its potential in asymmetric synthesis and pharmaceutical applications (Shirakawa et al., 2014).

- Surface Chemistry Studies : Investigations into the thermal chemistry of related compounds on metal surfaces provide valuable information for surface science and catalysis (Zhao et al., 2010).

- Catalytic Applications : It has been used in studies involving Lewis base activation of Lewis acids, demonstrating its utility in promoting chemical reactions with high enantioselectivity (Denmark et al., 2002).

Biochemical and Environmental Aspects

- Biodegradation Studies : Research on the biodegradation of gasoline oxygenates such as MTBE by propane-oxidizing bacteria is relevant to environmental remediation and highlights the biodegradability of related compounds (Steffan et al., 1997).

Future Directions

Future directions could involve further research into the synthesis, properties, and potential applications of “®-tert-Butyl 2-(methylamino)propanoate hydrochloride”. One interesting area of research is the production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as a biocatalyst . Further research could also explore the potential uses of similar compounds in various industries.

Mechanism of Action

Target of Action

Similar compounds such as methylphenidate and lisdexamfetamine are known to act on the central nervous system, specifically targeting neurotransmitter imbalance, neuroinflammation, and defective immunoregulation

Mode of Action

It’s worth noting that related compounds like methylphenidate and lisdexamfetamine are known to modulate adhd pathophysiology and control adhd symptomatology . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Related compounds are known to affect various molecular pathways related to attention-deficit/hyperactivity disorder (adhd) and their comorbidities

Pharmacokinetics

It’s known that similar compounds undergo extensive hepatic metabolism, mainly by cytochrome p450 (cyp) 3a and cyp2b6 enzymes . The impact of these properties on the bioavailability of the compound is a subject of ongoing research.

Result of Action

Related compounds are known to have effects on adhd symptomatology

Action Environment

It’s known that environmental factors can influence the stability of similar compounds

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for (R)-tert-Butyl 2-(methylamino)propanoate hydrochloride involves the reaction of (R)-tert-Butyl 2-bromo propanoate with methylamine followed by hydrochloric acid to form the hydrochloride salt.", "Starting Materials": ["(R)-tert-Butyl 2-bromo propanoate", "Methylamine", "Hydrochloric acid"], "Reaction": ["Step 1: Add (R)-tert-Butyl 2-bromo propanoate to a flask", "Step 2: Add a solution of methylamine in ethanol to the flask and stir for several hours", "Step 3: Add hydrochloric acid to the mixture to form the hydrochloride salt", "Step 4: Isolate the product by filtration and wash with cold ethanol", "Step 5: Dry the product under vacuum to obtain (R)-tert-Butyl 2-(methylamino)propanoate hydrochloride."] } | |

CAS No. |

405513-14-6 |

Molecular Formula |

C8H17NO2 |

Molecular Weight |

159.23 g/mol |

IUPAC Name |

tert-butyl (2R)-2-(methylamino)propanoate |

InChI |

InChI=1S/C8H17NO2/c1-6(9-5)7(10)11-8(2,3)4/h6,9H,1-5H3/t6-/m1/s1 |

InChI Key |

XDNKVSNTIKZEMC-ZCFIWIBFSA-N |

Isomeric SMILES |

C[C@H](C(=O)OC(C)(C)C)NC |

SMILES |

CC(C(=O)OC(C)(C)C)NC.Cl |

Canonical SMILES |

CC(C(=O)OC(C)(C)C)NC |

Synonyms |

405513-14-6; (R)-tert-Butyl2-(methylamino)propanoatehydrochloride; N-ME-D-ALA-OTBUHCL; N-Me-D-Ala-OtBu.HCl; MolPort-020-004-440; AKOS006284519; AK130682; FT-0698390; ST24035616; Z5864; K-8654 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

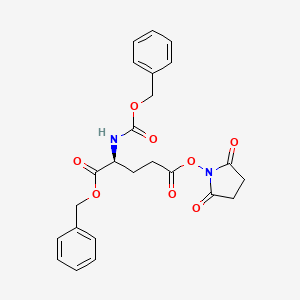

![L-Asparagine, N2-[(phenylmethoxy)carbonyl]-](/img/structure/B612889.png)